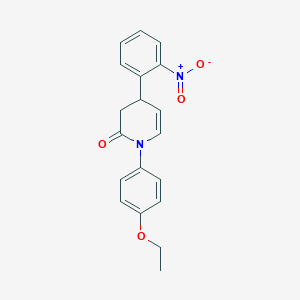
1-(4-Ethoxyphenyl)-4-(2-nitrophenyl)-3,4-dihydropyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Ethoxyphenyl)-4-(2-nitrophenyl)-3,4-dihydropyridin-2(1H)-one is an organic compound that belongs to the class of dihydropyridines. Dihydropyridines are known for their diverse pharmacological activities, particularly in the field of cardiovascular medicine. This compound is characterized by the presence of an ethoxyphenyl group and a nitrophenyl group attached to a dihydropyridinone core.
準備方法
The synthesis of 1-(4-Ethoxyphenyl)-4-(2-nitrophenyl)-3,4-dihydropyridin-2(1H)-one typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a suitable solvent. The reaction conditions often require heating and can be catalyzed by acids or bases to improve yield and reaction rate.
Industrial production methods may involve optimization of the reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance the efficiency and reproducibility of the process.
化学反応の分析
1-(4-Ethoxyphenyl)-4-(2-nitrophenyl)-3,4-dihydropyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium ethoxide or potassium tert-butoxide are commonly used.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation typically yields pyridine derivatives, while reduction results in the formation of amino-substituted dihydropyridines.
科学的研究の応用
1-(4-Ethoxyphenyl)-4-(2-nitrophenyl)-3,4-dihydropyridin-2(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and synthetic methodologies.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Dihydropyridine derivatives are known for their use as calcium channel blockers in the treatment of hypertension and angina. Research is ongoing to explore new therapeutic applications.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-(4-Ethoxyphenyl)-4-(2-nitrophenyl)-3,4-dihydropyridin-2(1H)-one and its derivatives often involves interaction with molecular targets such as ion channels, enzymes, and receptors. For example, dihydropyridine derivatives act as calcium channel blockers by inhibiting the influx of calcium ions into cardiac and smooth muscle cells, leading to vasodilation and reduced blood pressure.
類似化合物との比較
1-(4-Ethoxyphenyl)-4-(2-nitrophenyl)-3,4-dihydropyridin-2(1H)-one can be compared with other dihydropyridine derivatives such as nifedipine, amlodipine, and felodipine. These compounds share a similar core structure but differ in their substituents, which influence their pharmacological properties and therapeutic applications.
Nifedipine: Used primarily for the treatment of hypertension and angina.
Amlodipine: Known for its long duration of action and use in treating hypertension and coronary artery disease.
Felodipine: Utilized for its vasodilatory effects in the management of hypertension.
特性
CAS番号 |
116482-14-5 |
|---|---|
分子式 |
C19H18N2O4 |
分子量 |
338.4 g/mol |
IUPAC名 |
1-(4-ethoxyphenyl)-4-(2-nitrophenyl)-3,4-dihydropyridin-2-one |
InChI |
InChI=1S/C19H18N2O4/c1-2-25-16-9-7-15(8-10-16)20-12-11-14(13-19(20)22)17-5-3-4-6-18(17)21(23)24/h3-12,14H,2,13H2,1H3 |
InChIキー |
OZMZDCXCSHAWRX-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)N2C=CC(CC2=O)C3=CC=CC=C3[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


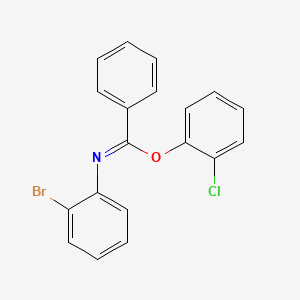
![Bis[4-(dimethylamino)-2-methylphenyl]phosphinic acid](/img/structure/B14306925.png)
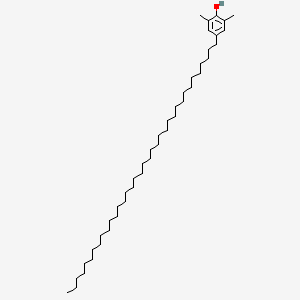
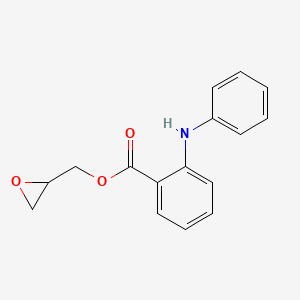



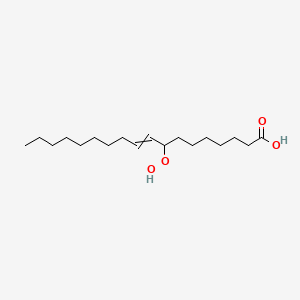

![8-Hydroxy-3-methoxy-11-oxo-1-(2-oxopentyl)-6-pentyl-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14306988.png)
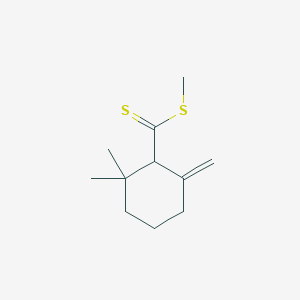

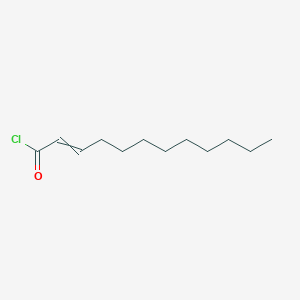
![Methyl [2-(prop-1-en-2-yl)cyclohexylidene]acetate](/img/structure/B14307014.png)
